(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate

Description

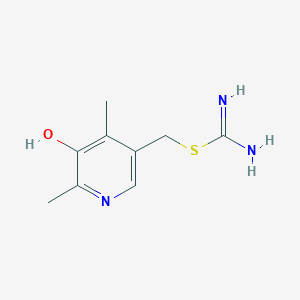

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate is a heterocyclic compound featuring a pyridine core substituted with hydroxyl and methyl groups at positions 5, 4, and 6, respectively. The carbamimidothioate moiety (-NH-C(=NH)-S-) is attached to the pyridine ring via a methylene bridge.

Properties

CAS No. |

805952-76-5 |

|---|---|

Molecular Formula |

C9H13N3OS |

Molecular Weight |

211.29 g/mol |

IUPAC Name |

(5-hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate |

InChI |

InChI=1S/C9H13N3OS/c1-5-7(4-14-9(10)11)3-12-6(2)8(5)13/h3,13H,4H2,1-2H3,(H3,10,11) |

InChI Key |

OYUJGHXJUOWEJD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NC=C1CSC(=N)N)C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of the hydroxyl and methyl groups. The final step involves the addition of the carbamimidothioate group through a nucleophilic substitution reaction. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing automated systems for precise control of reaction parameters. The use of environmentally friendly solvents and catalysts is also a consideration in industrial production to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form different derivatives with altered functional groups.

Substitution: The carbamimidothioate group can be substituted with other nucleophiles to form new compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of new compounds with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antitumor Activity

Recent studies have indicated that derivatives of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate exhibit significant antitumor properties. For instance, compounds synthesized from this precursor have shown efficacy against human breast cancer cells (MCF-7) and liver carcinoma (HepG2) cell lines. These findings suggest that the compound could serve as a lead structure for developing new anticancer agents .

2. Enzyme Inhibition

The compound has been investigated for its potential as an inhibitor of specific enzymes involved in cancer progression. Preliminary research indicates that it may inhibit certain pathways critical to tumor growth, making it a candidate for further development in cancer therapeutics .

Agricultural Applications

1. Pesticide Development

this compound has been explored for its use in developing novel pesticides. Its structural properties allow it to interact with biological systems effectively, potentially leading to formulations that can target pests while minimizing harm to beneficial organisms .

2. Plant Growth Regulation

Research has also suggested that the compound may play a role in regulating plant growth by influencing hormonal pathways. This could lead to enhanced crop yields and improved resistance to environmental stressors .

Industrial Applications

1. Chemical Synthesis

The compound serves as an important intermediate in the synthesis of various chemical entities. Its unique functional groups allow it to participate in diverse reactions, facilitating the production of more complex molecules used in pharmaceuticals and agrochemicals .

2. Material Science

In material science, this compound is being studied for its potential use in developing new polymers and materials with specific properties such as increased durability or enhanced thermal stability .

Data Tables

Case Studies

Case Study 1: Antitumor Activity

A study conducted on synthesized derivatives of this compound demonstrated significant cytotoxicity against various cancer cell lines. The research involved evaluating the compound's effects on cell proliferation and apoptosis markers, indicating a promising direction for anticancer drug development.

Case Study 2: Agricultural Impact

In agricultural trials, formulations containing the compound were tested on common pests affecting crops. Results showed a marked reduction in pest populations while maintaining the health of non-target species, highlighting its potential as an environmentally friendly pesticide.

Mechanism of Action

The mechanism of action of (5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate involves its interaction with specific molecular targets. The hydroxyl and carbamimidothioate groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include inhibition of enzyme activity or disruption of cellular processes, leading to the desired biological effects.

Comparison with Similar Compounds

Core Heterocyclic Systems

- Pyridine vs. Pyrazolone/Pyrazole Derivatives :

The target compound’s pyridine ring differs from pyrazolone (e.g., Example 5.27 in ) and pyrazole-carboximidamide derivatives (). Pyridine’s aromaticity and electron-withdrawing nitrogen contrast with pyrazolone’s ketone group, which introduces polarity and hydrogen-bonding capacity. For instance, pyrazolone derivatives in patents often feature bromo or methyl substituents, influencing reactivity and steric effects .

Carbamimidothioate Moieties

- Bond Parameters: In carbamimidothioate-containing compounds (e.g., compounds 1 and 2 in ), the N-C-N bond angles are ~119°, with C-N bond lengths of ~1.3–1.4 Å (imino) and ~1.8 Å (C-S). These values reflect sp² hybridization at the imino nitrogen and π-conjugation with aromatic systems, stabilizing the moiety . Similar bond characteristics are expected in the target compound.

- Substituent Effects: The hydroxyl and dimethyl groups on the pyridine ring may enhance solubility via hydrogen bonding and modulate electronic effects compared to halogenated (e.g., 4-chlorophenyl in ) or methoxy-substituted analogs. For example, methoxy groups in increase electron density, whereas hydroxy groups offer both H-bond donor/acceptor capabilities .

Common Strategies for Carbamimidothioate Formation

- Thiourea-Based Reactions :

The target compound’s carbamimidothioate group is likely synthesized via nucleophilic substitution, similar to Example 5.27 (), where a bromomethyl intermediate reacts with thiourea under reflux. This method is robust and scalable . - Multicomponent Reactions: As seen in thiouracil syntheses (), one-pot reactions involving aldehydes, cyanoacetates, and carbamimidothioate precursors (e.g., S-benzylisothiourea) yield functionalized heterocycles efficiently. While the target compound’s pyridine core may require alternative starting materials, the carbamimidothioate installation aligns with these protocols .

Pharmacological and Chemical Properties

Bioactivity Trends

- Antiviral Potential: Thiouracil analogs () exhibit anti-HIV and anti-hepatitis C activity, suggesting that the carbamimidothioate group may contribute to viral enzyme inhibition. The target compound’s pyridine ring could enhance bioavailability compared to bulkier systems like phenanthrolinedione () .

- Enzyme Interactions: The sp²-hybridized imino nitrogen in carbamimidothioates () may act as a hydrogen-bond acceptor, mimicking natural substrates in enzymatic pockets. Substituents on the pyridine ring (e.g., hydroxy groups) could further modulate binding affinity .

Data Tables

Table 1: Structural Comparison of Carbamimidothioate Derivatives

Table 2: Pharmacological Activities of Related Compounds

Biological Activity

(5-Hydroxy-4,6-dimethylpyridin-3-yl)methyl carbamimidothioate, with CAS number 805952-76-5, is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : CHNOS

- Molar Mass : 211.28 g/mol

- Structure : The compound features a pyridine ring substituted with hydroxyl and methyl groups, linked to a carbamimidothioate moiety.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molar Mass | 211.28 g/mol |

| CAS Number | 805952-76-5 |

Enzyme Inhibition

Preliminary studies suggest that this compound may act as an enzyme inhibitor. Compounds containing the carbamimidothioate group are known to interact with enzymes involved in metabolic pathways, potentially affecting processes such as amino acid metabolism or nucleic acid synthesis. Further research is necessary to elucidate the specific enzymes targeted by this compound.

Cytotoxicity Studies

Cytotoxicity assays have been employed to assess the safety profile of similar compounds. For example, studies on related pyridine derivatives indicate varying degrees of cytotoxic effects on tumor cell lines. Such findings warrant further investigation into the therapeutic index of this compound.

Case Studies and Research Findings

- Antiviral Activity : A study evaluated the antiviral properties of pyridine derivatives against HIV and other viruses. Although this compound was not specifically tested, related compounds showed significant antiviral activity, indicating a potential pathway for future research .

- Inhibition of Tumor Cell Lines : Research has shown that certain pyridine-based compounds can inhibit the proliferation of cancer cell lines. For instance, derivatives with similar structural motifs were tested against various tumor cells and exhibited significant cytotoxicity .

- Microbial Resistance : In studies assessing the antimicrobial resistance profiles of various bacterial strains against related compounds, some showed resistance while others were susceptible. This highlights the importance of understanding the biological activity and resistance mechanisms associated with this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.